
2-((1-methyl-5-(p-tolyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a crystallographic study, it’s challenging to provide an accurate analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The imidazole ring, for instance, is aromatic and can participate in electrophilic substitution reactions. The thioamide group might be susceptible to hydrolysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar thioamide group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Glutaminase Inhibition for Cancer Therapy
A study by Shukla et al. (2012) explores the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs as glutaminase inhibitors. These inhibitors show promise in cancer therapy by targeting the metabolic pathways cancer cells use for growth. Through structure-activity relationship studies, analogs with improved solubility and potency were identified, potentially offering new avenues for cancer treatment (Shukla et al., 2012).
Antioxidant Activity
The research by Hossan (2020) on new 5-arylazo-2-chloroacetamido thiazole derivatives reveals their potential as antioxidant agents. By synthesizing these compounds and evaluating their efficacy through molecular docking against an antioxidant enzyme receptor, the study highlights their promising antioxidant activity, which is crucial for mitigating oxidative stress-related diseases (Hossan, 2020).
Antifungal Agents
A series of imidazole derivatives were synthesized and evaluated for their antifungal properties by Altındağ et al. (2017). These compounds were tested against various fungal strains, showing significant activity, especially against Candida species. Molecular docking studies provided insights into their mechanism of action, offering a foundation for developing new antifungal therapies (Altındağ et al., 2017).
Antibacterial and Antimicrobial Applications
Daraji et al. (2021) investigated imidazole derivatives targeting dihydropteroate synthase enzyme for their antimicrobial activities. These derivatives showed appreciable antibacterial activity against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. This research opens up new possibilities for tackling antibiotic resistance (Daraji et al., 2021).
Anticancer Activities
The synthesis and evaluation of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives for their anticancer activities were carried out by Duran and Ş. Demirayak (2012). These compounds were tested against a panel of human tumor cell lines, showing high activity against melanoma-type cell lines. The findings from this study underscore the potential of these derivatives in anticancer drug development (Duran & Ş. Demirayak, 2012).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-[1-methyl-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-14-8-10-15(11-9-14)17-12-20-19(22(17)2)24-13-18(23)21-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXSPSBUYPZPMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C)SCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

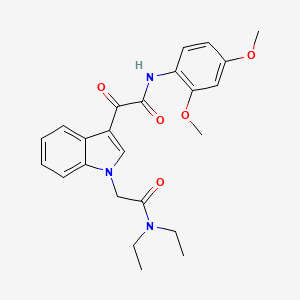
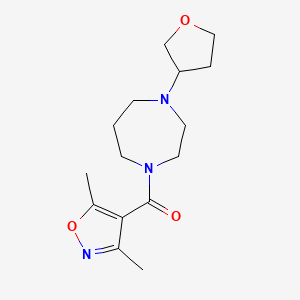
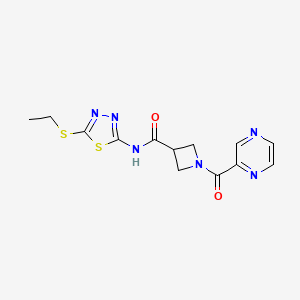

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2991006.png)

![N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide](/img/structure/B2991009.png)


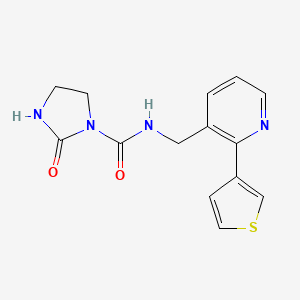
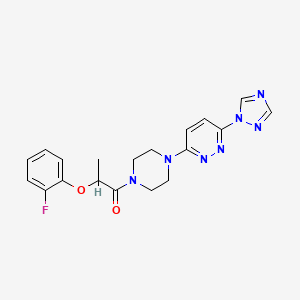
![9,9-dimethyl-6-(2-nitrophenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2991018.png)

